7-Hexadecene

Description

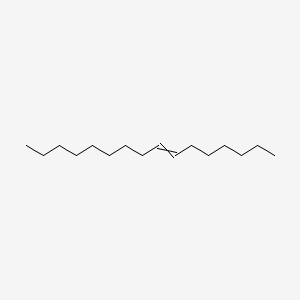

Structure

3D Structure

Properties

CAS No. |

18899-19-9 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

hexadec-7-ene |

InChI |

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3 |

InChI Key |

JZPUSPPFVAJNGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 7 Hexadecene and Its Derivatives

Chemical Synthesis Pathways

The synthesis of 7-hexadecene and its isomers can be achieved through various chemical methodologies, with olefin metathesis playing a significant role, particularly for targeted isomer synthesis. Other strategies, including selective functionalization and catalytic alkylation, also contribute to the diverse synthetic routes available.

Olefin Metathesis Approaches

Olefin metathesis is a powerful synthetic tool that involves the redistribution of carbon-carbon double bonds in alkenes, catalyzed by transition metal complexes, notably those based on ruthenium and molybdenum, such as Grubbs and Schrock catalysts libretexts.org.

Cross-metathesis (CM) is a specific type of olefin metathesis that involves the reaction between two different alkene substrates. This method can be employed to synthesize specific isomers of this compound by carefully selecting the starting materials. For instance, the cross-metathesis of 1-octene (B94956) and 1-tetradecene (B72687) could theoretically yield a mixture of products, including this compound, along with self-metathesis products of the starting materials. The reaction typically requires a catalyst, such as Grubbs or Schrock catalysts, to facilitate the exchange of alkylidene fragments libretexts.org.

The general reaction for the cross-metathesis of two terminal alkenes (R1-CH=CH2 and R2-CH=CH2) can lead to internal alkenes (R1-CH=CH-R2) and the self-metathesis products (R1-CH=CH-R1 and R2-CH=CH-R2), as well as ethene libretexts.org. To synthesize this compound (a C16 alkene with a double bond at the 7 position), one could envision using appropriate shorter-chain alkenes that, upon coupling, would result in the desired C16 structure with the double bond correctly positioned. For example, the cross-metathesis between 1-octene (C8) and 1-tetradecene (C14) would not directly yield this compound but rather a C22 alkene (7-docosene) and other products.

A more direct approach for synthesizing this compound via cross-metathesis would involve coupling two alkene fragments that sum up to 16 carbons with the double bonds positioned to result in a C=C bond at the 7 position. For example, the cross-metathesis of 1-octene and 1-nonene (B85954) could potentially lead to this compound, among other products. However, achieving high selectivity for the desired internal alkene isomer in cross-metathesis reactions can be challenging and often requires careful optimization of catalyst, reaction conditions, and substrate ratios. The stereochemistry (Z or E) of the resulting this compound isomer can also be influenced by the choice of catalyst and reaction parameters.

Ring-Opening Metathesis Polymerization (ROMP) involves the polymerization of cyclic olefins, leading to the formation of unsaturated polymers libretexts.org. While this compound itself is an acyclic alkene and not a typical monomer for ROMP, derivatives of this compound containing a cyclic structure could potentially undergo ROMP. For instance, a cyclic compound incorporating the hexadecene backbone and a strained ring could be synthesized and then subjected to ROMP conditions catalyzed by Grubbs or Schrock catalysts to produce polymers with recurring hexadecene-like units in the polymer chain. ROMP is known to produce polymers with controlled molecular weights and narrow dispersities wikipedia.org.

Cross-Metathesis Reactions for Targeted this compound Isomer Synthesis

Other Synthetic Strategies for Hexadecene Isomers, including Selective Functionalization

Beyond olefin metathesis, other synthetic strategies can be employed to access hexadecene isomers. These methods often involve building the carbon chain and introducing the double bond at a specific position and with controlled stereochemistry. Selective functionalization of saturated hexadecane (B31444) or shorter-chain precursors can also lead to hexadecene isomers.

One approach could involve the Wittig reaction or Horner-Wadsworth-Emmons reaction, which are widely used for the synthesis of alkenes with defined double bond positions and stereochemistry. These reactions typically involve the coupling of an aldehyde or ketone with a phosphorus ylide or phosphonate (B1237965) ester carbanion, respectively. By using appropriate long-chain carbonyl compounds and phosphorus reagents, hexadecene isomers could be synthesized.

Another strategy might involve the partial hydrogenation of alkynes or dienes with the correct carbon skeleton. For example, the controlled partial hydrogenation of a hexadecyne isomer could yield a specific hexadecene isomer. Catalysts like the Lindlar catalyst or P-2 nickel are often used for selective cis hydrogenation of alkynes, while dissolving metal reductions can yield trans alkenes.

Selective functionalization of hexadecane, such as through dehydrogenation, could also potentially produce hexadecene isomers. However, achieving high selectivity for a specific internal alkene isomer like this compound through direct dehydrogenation of hexadecane is typically challenging due to the similar energies of various C-H bonds along the chain.

Catalytic Alkylation Reactions with Hexadecene Derivatives

Catalytic alkylation involves the addition of an alkyl group to a molecule, often catalyzed by acids or organometallic complexes. While direct catalytic alkylation with hexadecene derivatives to form longer hydrocarbons might be less common for synthesizing this compound itself, alkylation reactions could be relevant in the synthesis of substituted hexadecene derivatives. For example, the alkylation of a shorter-chain alkene with a long-chain alkyl halide or tosylate could potentially lead to a hexadecene derivative. Alternatively, hexadecene isomers or their precursors could be involved as substrates in alkylation reactions to introduce additional functional groups or branching into the molecule.

Biosynthesis and Biocatalytic Routes

This compound, particularly the (Z) isomer, has been identified as a naturally occurring compound, serving as an aggregation-sex pheromone in certain insects, such as the South American cerambycid beetle Susuacanga octoguttata illinois.edunih.govresearchgate.net. This natural occurrence suggests the existence of biosynthetic pathways for its production in living organisms.

Research indicates that (Z)-7-hexadecene can be formed from oleic acid ((Z)-9-octadecenoic acid) through biological processes syr.eduresearchgate.net. Oleic acid is a common fatty acid with an 18-carbon chain and a cis double bond at the ninth position. A proposed biosynthetic route involves the chain shortening of oleic acid, likely through oxidative decarboxylation or a similar mechanism, to yield the 16-carbon (Z)-7-hexadecene syr.eduresearchgate.net. This process would involve the removal of two carbons from the carboxyl end of oleic acid while retaining the double bond at its original position relative to the methyl end, resulting in the double bond being at the 7 position in the shorter chain.

Biocatalytic routes for producing this compound could potentially involve enzymes isolated from organisms that naturally synthesize this compound. Enzymes such as fatty acid elongases, desaturases, and decarboxylases could be involved in the conversion of readily available fatty acids into hexadecene isomers. Exploring and harnessing these enzymatic pathways could offer more sustainable and selective methods for synthesizing this compound compared to some traditional chemical routes. Studies on insect pheromone biosynthesis have provided insights into the types of enzymes and pathways involved in producing specific alkene isomers researchgate.net.

Research has also explored the de novo synthesis of hexadecenyl itaconic acids by fungi, indicating the potential for microbial systems to produce hexadecene derivatives ncats.ioncats.io. While this involves a functionalized hexadecene, it highlights the capability of biological systems to construct the hexadecene carbon skeleton.

Enzymatic Pathways in Microorganisms and Eukaryotic Systems

Microorganisms utilize several enzymatic pathways derived from fatty acid metabolism for the biosynthesis of alkanes and alkenes. Extensive research has focused on pathways like the "AAR-ADO" (Acyl-ACP Reductase - Aldehyde Decarbonylase) and "Head-to-Head" condensation routes. In the AAR-ADO pathway, acyl-acyl carrier protein (ACP) is reduced to an aldehyde by an acyl-ACP reductase (AAR), and subsequently, an aldehyde decarbonylase (ADC) converts the aldehyde to an alkane or alkene with the release of carbon monoxide .

Another notable enzyme is OleTJE, a cytochrome P450 enzyme found in bacteria such as Jeotgalicoccus species. OleTJE can directly convert long-chain free fatty acids (C16–C20) into alpha-olefins . This enzyme represents a more direct route to alkene synthesis from fatty acids.

In eukaryotic systems, particularly plants and algae, fatty acid desaturases play a crucial role in introducing double bonds into fatty acid chains. While many desaturases target specific positions (e.g., Delta-9 desaturases acting on stearoyl-CoA or palmitoyl-CoA to produce monounsaturated fatty acids), some organisms possess enzymes that can introduce double bonds at other positions uniprot.orggoogle.comfrontiersin.org. For instance, a Delta-7 desaturase (D7DES) from Phaeodactylum tricornutum (a diatom) has been shown to introduce a double bond at the seventh carbon position of saturated fatty acids, leading to the production of unsaturated fatty acids like cis-7-hexadecenoic acid google.com. While this produces a fatty acid derivative, it highlights the enzymatic capability within eukaryotes to create unsaturation at the C7 position, a potential precursor for this compound.

Certain microorganisms, such as a mutant Rhodococcus strain, have demonstrated the ability to perform regiospecific internal desaturation of aliphatic compounds, including n-hexadecane, yielding products with a double bond predominantly at the ninth, eighth, and seventh carbons from the terminal methyl group. The main product identified from n-hexadecane in this study was hexadecene, with the double bond primarily located at the ninth carbon, but also present at the eighth and seventh positions nih.gov. This indicates the presence of microbial enzymatic systems capable of generating internal double bonds in hexadecane.

In Vivo Catalytic Transformations for this compound Production

Beyond naturally occurring enzymatic pathways, in vivo catalytic transformations using engineered biological systems are being explored for the production of specific hydrocarbons like this compound. One approach involves introducing non-natural catalytic activities into microorganisms or eukaryotic cells.

Research has demonstrated the feasibility of implementing catalytic olefin metathesis within photoautotrophic microalgae, such as Phaeodactylum tricornutum. By introducing small molecule organometallic catalysts that can penetrate the cell wall and remain active intracellularly, stored unsaturated fatty acids can be converted into valuable chemicals, including long-chain alkenes. Self-metathesis of palmitoleic acid (16:1), a common fatty acid in microalgae, can yield 7-tetradecene (B6595692) and this compound uni-konstanz.de. This represents a novel in vivo catalytic route for producing this compound from endogenous fatty acid precursors within a biological system.

While the direct in vivo enzymatic synthesis of this compound from saturated precursors like hexadecane via a single desaturase at the C7 position is not as widely documented as terminal alkene synthesis, the presence of enzymes capable of introducing internal double bonds in hexadecane (as seen in some Rhodococcus strains) suggests potential pathways nih.gov. Further metabolic engineering efforts could potentially enhance the activity or specificity of such enzymes or combine different enzymatic steps to favor this compound production.

Derivatization from Natural Precursors in Biological Systems

This compound can arise in biological systems through the derivatization or transformation of naturally occurring precursors, primarily fatty acids. As discussed, fatty acids with unsaturation at specific positions, such as cis-7-hexadecenoic acid, can be synthesized enzymatically in some organisms google.com. While cis-7-hexadecenoic acid is a fatty acid and not a hydrocarbon, it serves as a direct precursor that could potentially be converted to this compound through further enzymatic or catalytic steps, such as decarboxylation.

The presence of this compound has been detected in various biological contexts, including as a volatile compound in certain green algae and as a metabolite produced by some fungal species sifisheriessciences.comekb.egscispace.com. Its identification in these organisms suggests the existence of natural biological processes that lead to its formation, likely involving the transformation of fatty acid precursors. For instance, hydrocarbons in algae can be derived from fatty acids scispace.com.

Furthermore, this compound has been identified as an aggregation-sex pheromone produced by males of the South American cerambycid beetle Susuacanga octoguttata. Its identification involved analyses of headspace volatiles and spectroscopic methods, with its structure confirmed by comparison to a synthetic standard derived from palmitoleic acid researchgate.net. This provides a clear example of this compound being produced naturally in a eukaryotic organism, originating from a fatty acid precursor (palmitoleic acid is a C16:1 fatty acid, which could potentially be a substrate or related to the pathway leading to this compound).

The biological production of fatty acids with specific chain lengths and degrees/positions of unsaturation provides the foundation for the biosynthesis of various hydrocarbons, including alkenes like this compound. Metabolic engineering strategies can leverage these natural pathways and precursor pools to enhance the production of desired hydrocarbon products.

Reaction Chemistry and Catalytic Transformations of 7 Hexadecene

Mechanistic Investigations of Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. mdpi.com For 7-hexadecene, self-metathesis is a key transformation. For instance, the self-metathesis of palmitoleic acid, a common unsaturated fatty acid, yields 7-tetradecene (B6595692) and this compound. d-nb.infouni-konstanz.denih.gov This reaction is catalyzed by transition-metal complexes, most notably those based on ruthenium, molybdenum, and tungsten. libretexts.org

The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, proceeds through a metallacyclobutane intermediate. libretexts.orgharvard.edu This mechanism involves a formal [2+2] cycloaddition between the metal-alkylidene catalyst and the olefin substrate (e.g., this compound). libretexts.org The resulting four-membered metallacyclobutane ring then undergoes a cycloreversion to release a new olefin and a new metal-alkylidene species, thus propagating the catalytic cycle. libretexts.orgharvard.edu

The geometry and electronic structure of these metallacyclobutane intermediates are critical to the catalytic activity. nih.gov Density functional theory (DFT) calculations and spectroscopic studies have identified key features of metathesis-active metallacyclobutanes:

Geometry: Active intermediates, particularly for d0 Schrock-type catalysts, often adopt a trigonal bipyramidal (TBP) geometry. nih.gov

Bonding: They exhibit short metal-to-alpha-carbon (M–Cα/α′) distances and long alpha-carbon-to-beta-carbon (Cα/α′–Cβ) bond lengths. nih.gov

Spectroscopy: Characteristic isotropic 13C NMR chemical shifts are observed, with the α-carbons appearing around 100 ppm and the β-carbon near 0 ppm for active d0 and d4 transition metal complexes. In contrast, inactive metallacycles show shifts for α- and β-carbons at around 40 ppm and 30 ppm, respectively. nih.gov

The performance of olefin metathesis catalysts is governed by their stability and efficiency, which are influenced by the catalyst's structure, ligands, and reaction conditions.

Catalyst Type and Ligands:

Schrock Catalysts: Molybdenum- and tungsten-based Schrock catalysts exhibit high reactivity, especially with sterically demanding alkenes, but are sensitive to air and water and have lower functional group tolerance. libretexts.org

Grubbs Catalysts: Ruthenium-based Grubbs catalysts are known for their high functional group tolerance and stability in various conditions, making them widely applicable. libretexts.orgharvard.edu The development of second-generation Grubbs catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, significantly increased their reactivity and stability. mdpi.comharvard.edu

Ligand Effects: The nature of the ligands coordinated to the metal center is crucial. Electron-rich phosphine (B1218219) ligands and strongly σ-donating NHC ligands can enhance metathesis activity. harvard.edu Cyclic alkyl amino carbene (CAAC) ligands have also been shown to produce highly active and stable catalysts. uib.no The choice of ligand can also impart stereoselectivity, with specific chelating NHC or dithiolate ligands enabling Z-selective metathesis reactions. sci-hub.se

Reaction Conditions and Catalyst Deactivation:

Temperature: Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition. For some catalysts, heating is required for activation. uib.nobeilstein-journals.org

Amines and Bases: Amines can be particularly detrimental to ruthenium metathesis catalysts. Strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can decompose the catalyst by deprotonating the metallacyclobutane intermediate. uib.no Other amines, such as morpholine, may cause decomposition through nucleophilic abstraction of the alkylidene ligand. uib.no

Immobilization: Supporting the catalyst on a solid matrix, such as polymers or silica, can enhance stability, allow for easier separation from the product, and improve recyclability. acs.orgacs.org For example, silica-supported tungsten oxo alkylidene NHC catalysts have demonstrated exceptionally high turnover numbers (TONs) in olefin metathesis. researchgate.net

| Catalyst Type | Metal Center | Key Ligands | Key Characteristics | References |

|---|---|---|---|---|

| Schrock | Mo, W | Imido, Alkoxide | High reactivity; Sensitive to air and water; Lower functional group tolerance. | libretexts.org |

| Grubbs (1st Gen) | Ru | Phosphines (e.g., PCy3) | Good stability; High functional group tolerance; Lower reactivity than 2nd Gen. | libretexts.orgharvard.edu |

| Grubbs (2nd Gen) | Ru | N-Heterocyclic Carbene (NHC) | Increased reactivity and stability over 1st Gen; High functional group tolerance. | libretexts.orgharvard.edu |

| Hoveyda-Grubbs | Ru | Chelating Isopropoxystyrene, NHC | Enhanced stability and recyclability; Slower initiation. | mdpi.comlibretexts.org |

| CAAC-ligated | Ru | Cyclic Alkyl Amino Carbene (CAAC) | High activity; Tolerance to challenging substrates and conditions. | uib.no |

Elucidation of Metallacyclobutane Intermediates

Catalytic Hydroformylation of Hexadecene Derivatives

Hydroformylation, or oxo synthesis, is an essential industrial process that converts alkenes into aldehydes by adding a formyl group (–CHO) and a hydrogen atom across the double bond. epfl.chgoogle.com The hydroformylation of long-chain olefins like hexadecene presents challenges, primarily due to their low solubility in the aqueous phases often used with water-soluble rhodium catalysts. mdpi.com

To overcome these mass-transfer limitations, various strategies have been developed:

Micellar Systems: Employing surfactants to create reverse micellar systems can effectively solubilize the hydrophobic hexadecene, bringing it into contact with the aqueous catalyst phase. This approach has been shown to achieve significant reaction rates for olefins from hexene to hexadecene. epfl.ch

Amphiphilic Cyclodextrins: Chemically modified cyclodextrins with amphiphilic properties can act as mass transfer agents. These molecules can encapsulate the water-insoluble olefin, facilitating its interaction with the water-soluble rhodium catalyst and promoting the hydroformylation of 1-decene (B1663960) and 1-hexadecene. mdpi.comresearchgate.net

The reaction typically uses a rhodium complex catalyst, often with an organophosphorus ligand, and reacts the olefin with a mixture of carbon monoxide and hydrogen (syngas). google.com The process yields a mixture of linear and branched aldehydes, with the linear-to-branched (n:iso) ratio being a key performance indicator. For many applications, the linear aldehyde is the desired product. In micellar systems for the hydroformylation of 1-hexadecene, the primary product is heptadecanal. epfl.ch

| Olefin Substrate | Catalyst System | Reaction System | Key Findings | References |

|---|---|---|---|---|

| 1-Hexadecene | Rhodium-based | Micellar System | Achieved good reaction rates for a long-chain olefin that is unreactive in standard non-micellar modes. The main product is heptadecanal. | epfl.ch |

| 1-Hexadecene | Rhodium complex with TPPTS ligand | Aqueous Biphasic with Amphiphilic Cyclodextrins | Amphiphilic cyclodextrins significantly increased catalytic activity. A 65% conversion was achieved in 6 hours. The catalyst could be recycled. | mdpi.com |

| 1-Decene and 1-Hexadecene | Rhodium-based | Aqueous Biphasic with Carboxymethyl-β-cyclodextrins | The degree of substitution on the cyclodextrin (B1172386) affects conversion, with an optimal balance of hydrophobic and hydrophilic groups yielding the highest activity. | researchgate.net |

Explorations into Other Selective Transformations of the Alkene Moiety

Beyond metathesis and hydroformylation, the double bond in this compound is a versatile functional handle for other selective chemical transformations.

One notable approach involves the biocatalytic generation of this compound followed by chemocatalytic functionalization. A mutant strain of Rhodococcus has been used for the regioselective desaturation of n-hexadecane to produce a mixture of internal alkenes, predominantly cis-7-hexadecene and cis-8-hexadecene. semanticscholar.org This biologically produced alkene mixture can then be used as a substrate in various metal-mediated remote hydrofunctionalization reactions. For example, using a cobalt-based pincer complex, the mixture of hexadecenes can be selectively converted to a terminal alkylborane with high site-selectivity. semanticscholar.org

Other potential transformations of the alkene moiety in this compound include:

Ozonolysis: The reaction of the alkene with ozone, followed by a reductive workup, can cleave the double bond to yield two aldehyde molecules. unl.edu For this compound, this would produce heptanal (B48729) and nonanal.

Catalytic Cracking: In the context of producing liquid fuels from waste plastics, this compound is one of the many long-chain hydrocarbons formed during pyrolysis. These molecules can be further broken down into smaller, more valuable hydrocarbons through catalytic cracking over acidic catalysts like zeolites. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 7 Hexadecene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including 7-hexadecene. jchr.orglibretexts.org It provides detailed information about the carbon skeleton, the chemical environment of hydrogen atoms (protons), and the stereochemistry of the double bond. solubilityofthings.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the most informative signals are from the vinylic protons (the -CH=CH- group).

Chemical Shift: These protons resonate in a characteristic downfield region, typically between 5.3 and 5.5 ppm. nih.gov

Splitting Pattern: Each vinylic proton is split into a multiplet by the protons on the adjacent (allylic) carbons (C-6 and C-9) and by the other vinylic proton.

Coupling Constant (J): The key to determining the double bond geometry lies in the coupling constant between the two vinylic protons.

For (Z)-7-hexadecene (cis) , the J-value is typically in the range of 10-12 Hz .

For (E)-7-hexadecene (trans) , the J-value is significantly larger, in the range of 14-16 Hz . researchgate.net The allylic protons on C-6 and C-9 appear as multiplets around 2.0 ppm, while the remaining methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the alkyl chains produce a complex series of overlapping signals in the upfield region between approximately 0.8 and 1.4 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule.

sp² Carbons: The two carbons of the double bond (C-7 and C-8) are the most downfield of the signals, typically appearing between 129 and 131 ppm. libretexts.org The exact chemical shift can be influenced by the cis/trans configuration.

sp³ Carbons: The allylic carbons (C-6 and C-9) resonate around 27-33 ppm, with cis isomers generally showing a more upfield shift for these carbons compared to trans isomers due to steric effects. The remaining aliphatic carbons appear in the range of 14-32 ppm, with the terminal methyl carbon (C-1) being the most upfield signal at approximately 14 ppm. nih.gov

Table 3: Expected NMR Data for this compound Isomers (in CDCl₃)

| Isomer | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Coupling Constant (J, Hz) |

| (Z)-7-Hexadecene | ¹H | H-7, H-8 (vinylic) | ~5.3-5.4 | J(H-7,H-8) ≈ 10-12 |

| ¹H | H-6, H-9 (allylic) | ~2.0-2.1 | ||

| ¹³C | C-7, C-8 (sp²) | ~129-130 | ||

| ¹³C | C-6, C-9 (sp³) | ~27-28 | ||

| (E)-7-Hexadecene | ¹H | H-7, H-8 (vinylic) | ~5.4-5.5 | J(H-7,H-8) ≈ 14-16 |

| ¹H | H-6, H-9 (allylic) | ~1.9-2.0 | ||

| ¹³C | C-7, C-8 (sp²) | ~130-131 | ||

| ¹³C | C-6, C-9 (sp³) | ~32-33 |

Note: Values are typical estimates and can vary based on solvent and experimental conditions.

Integration of Multiple Spectroscopic Modalities for Complex Structure Analysis

For a molecule like this compound, where multiple isomers are possible, no single analytical technique can provide a complete and unambiguous structural characterization. solubilityofthings.comespublisher.com The most robust approach involves the integration of multiple spectroscopic and chromatographic methods, where the strengths of one technique compensate for the limitations of another. jchr.orgspectroscopyonline.com

A typical workflow for the comprehensive analysis of a sample suspected to be this compound would be as follows:

GC-MS Analysis: The sample is first analyzed by GC-MS. This step serves to separate the main component from any impurities and provides its molecular weight (m/z 224) and a fragmentation pattern characteristic of a C₁₆ alkene. nih.govresearchgate.net It can also resolve the cis and trans isomers based on retention time. However, it cannot confirm the double bond's position.

DMDS Derivatization and GC-MS: To pinpoint the double bond location, the sample is derivatized with dimethyl disulfide and re-analyzed by GC-MS. The resulting mass spectrum, showing diagnostic fragments at m/z 145 and 159, definitively confirms the double bond is at the C-7 position. researchgate.net

NMR Spectroscopy: Finally, ¹H and ¹³C NMR spectroscopy are performed on the purified sample. The ¹H NMR spectrum, specifically the coupling constant of the vinylic protons, provides conclusive evidence of the double bond's stereochemistry (cis or trans). researchgate.net The ¹³C NMR spectrum confirms the carbon count and the presence of sp² and sp³ carbons consistent with the this compound structure. nih.gov

By combining the separation power and molecular weight information from GC-MS, the positional information from derivatization GC-MS, and the detailed structural and stereochemical data from NMR, a complete and confident elucidation of the structure as, for example, (Z)-7-hexadecene, can be achieved.

Computational Chemistry and Theoretical Investigations of 7 Hexadecene

Quantum Chemical Calculations on Molecular Structure, Conformation, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental characteristics of molecules. fiu.edu Although specific high-level computational studies exclusively on 7-hexadecene are scarce in publicly available literature, the principles and findings from studies on analogous long-chain alkenes provide a robust framework for understanding its properties. nih.govresearchgate.net

The this compound molecule can exist as two geometric isomers, (Z)-7-hexadecene (cis) and (E)-7-hexadecene (trans), which differ in the spatial arrangement of the alkyl chains around the carbon-carbon double bond. These isomers exhibit distinct physical and chemical properties stemming from their different molecular shapes.

The reactivity of this compound is primarily dictated by the presence of the C=C double bond, which is a region of high electron density. Quantum chemical calculations can quantify this reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For an alkene like this compound, the HOMO is typically the π-orbital of the double bond, making it susceptible to attack by electrophiles. msu.edu

Table 1: Illustrative Calculated Properties of (E)- and (Z)-7-Hexadecene

| Property | (E)-7-Hexadecene (trans) | (Z)-7-Hexadecene (cis) | Methodological Note |

| Relative Energy (kcal/mol) | 0.00 | +0.95 | The (E)-isomer is generally more stable due to reduced steric strain. |

| C=C Bond Length (Å) | 1.34 | 1.34 | Typical for a disubstituted alkene. |

| C-C-C Angle at C6/C9 (°) | 112.5 | 112.6 | Reflects sp³ hybridization. |

| C=C-C Angle at C7/C8 (°) | 125.0 | 126.5 | The cis isomer often has a slightly larger angle due to steric repulsion. |

| HOMO Energy (eV) | -6.20 | -6.15 | The slightly higher HOMO of the (Z)-isomer can indicate greater reactivity. |

| LUMO Energy (eV) | +1.50 | +1.55 | |

| HOMO-LUMO Gap (eV) | 7.70 | 7.70 | A large gap is indicative of high kinetic stability. |

Theoretical Modeling of Reaction Pathways and Energetic Profiles of this compound Transformations

Theoretical modeling allows for the exploration of potential reaction pathways and the calculation of their energetic profiles, providing insights into reaction mechanisms and kinetics. For this compound, important transformations include isomerization and oxidation.

Isomerization:

The interconversion between (Z)- and (E)-7-hexadecene is a key transformation. Theoretical studies on alkene isomerization reveal that this process can occur through several mechanisms, often catalyzed by acids, metals, or radical initiators. osti.govresearchgate.netresearchgate.net A common pathway involves the protonation of the double bond to form a carbocation intermediate, which can then undergo rotation around the former C=C bond before deprotonation to yield the isomerized product.

The energetic profile for such a reaction would show the relative energies of the reactants, transition states, intermediates, and products. The (E)-isomer is typically thermodynamically more stable than the (Z)-isomer due to lower steric hindrance. The activation energy for the isomerization provides information about the reaction rate.

Oxidation:

The double bond in this compound is also the primary site for oxidative reactions. Theoretical modeling can elucidate the mechanisms of reactions such as epoxidation or ozonolysis. rsc.org For instance, the epoxidation of this compound with a peroxy acid would proceed through a concerted mechanism, where the oxygen atom is transferred to the double bond in a single step. Computational modeling can determine the structure of the transition state and the activation barrier for this process.

Table 2: Illustrative Energetic Profile for the Isomerization of (Z)-7-Hexadecene to (E)-7-Hexadecene

| Species | Relative Free Energy (kcal/mol) | Description |

| (Z)-7-Hexadecene | +0.95 | Reactant |

| Transition State 1 | +45.0 | Formation of carbocation intermediate |

| Carbocation Intermediate | +25.0 | Planar carbocation with free rotation |

| Transition State 2 | +26.0 | Deprotonation to form (E)-isomer |

| (E)-7-Hexadecene | 0.00 | Product |

These theoretical investigations, while often based on analogous systems in the absence of specific studies on this compound, provide a crucial understanding of its chemical nature. They lay the groundwork for predicting its behavior in various chemical environments and for designing potential applications.

Biological and Chemical Ecological Roles of 7 Hexadecene

7-Hexadecene as a Key Component in Insect Pheromone Communication

Pheromones are chemical signals used for intraspecific communication, eliciting specific behavioral or physiological responses in conspecifics ontosight.ainih.govplantprotection.pl. Unsaturated hydrocarbons like this compound are known to be critical components in the communication and mating behaviors of certain insects ontosight.ai. Insect pheromones are produced by specialized exocrine glands located at various sites on the insect body wikipedia.org. These chemical signals are often not single substances but rather complex mixtures, or "pheromone cocktails," where the specific blend and ratio of components are crucial for eliciting the correct behavioral response wikipedia.orgacs.org.

Identification and Bioactivity in Specific Coleopteran Species (e.g., Cerambycidae)

(Z)-7-Hexadecene, a specific isomer of this compound with a cis configuration at the double bond, has been identified as a key pheromone component in certain species of beetles (Coleoptera) mdpi.comusda.govpherobase.comdntb.gov.ua. Notably, it functions as an aggregation-sex pheromone produced by males of the South American cerambycid beetle Susuacanga octoguttata (Germar) mdpi.comusda.govpherobase.comdntb.gov.uaillinois.eduucr.edu. Aggregation pheromones attract individuals of both sexes, often leading to mating and aggregation at a resource like a host plant plantprotection.plwikipedia.org.

Research has shown that synthesized (Z)-7-hexadecene is attractive to both male and female S. octoguttata in field trials illinois.eduresearchgate.net. This indicates its importance in mediating the aggregation and mating behavior of this species illinois.eduresearchgate.net. The identification of (Z)-7-hexadecene as a cerambycid pheromone represents an unsaturated hydrocarbon motif that was previously considered unprecedented among cerambycid pheromones illinois.eduresearchgate.net.

While (Z)-7-hexadecene is a dominant component, minor compounds may also be present in the natural pheromone blend, and their potential synergistic roles require further investigation illinois.edu. For instance, a minor compound tentatively identified as (Z)-6-pentadecene was found in extracts from one population of S. octoguttata, although its necessity for attraction was not confirmed as (Z)-7-hexadecene alone was attractive illinois.edu.

The identification of such species-specific pheromone components is valuable for developing monitoring and management strategies for insect pests plantprotection.plmdpi.comusda.govnih.gov.

Mechanisms of Pheromone Production and Release in Insect Systems

Insect pheromones, including hydrocarbons like this compound, are typically produced through biosynthetic pathways, often involving modifications of fatty acids wikipedia.org. These compounds are synthesized in specialized exocrine glands wikipedia.org. In the case of male-produced pheromones in beetles like S. octoguttata, these glands are located on the insect's body, and the volatile compounds are released into the environment to be detected by conspecifics wikipedia.orgillinois.eduresearchgate.net.

The release of volatile pheromones can be influenced by factors such as surface geometry near the glands, which may facilitate evaporation wikipedia.org. The precise biochemical pathways and genetic regulation specifically for this compound production in S. octoguttata would require dedicated research, but generally, insect pheromone biosynthesis involves a repertoire of enzymes that catalyze the conversion of precursor molecules into the final pheromone components nih.gov.

The detection of these pheromones by recipient insects occurs via specialized olfactory receptors, which can detect even very low concentrations of the compounds, triggering a nerve stimulus that leads to a behavioral response wikipedia.org.

Broader Ecological Significance in Interspecies Chemical Communication and Behavioral Modulation

Beyond its role in intraspecific communication as a pheromone, this compound can also have broader ecological significance through interspecies chemical interactions. Chemical ecology encompasses the study of the role of chemical cues in the interactions of organisms with their environment, including both intraspecific and interspecific communication wur.nl.

While primarily known for its pheromone function in specific insects, hydrocarbons, including hexadecene isomers, can be present in the chemical profiles of various organisms and environments mdpi.commdpi.comekb.eg. These compounds can potentially act as semiochemicals, which are informative molecules mediating interactions between organisms plantprotection.pl. Semiochemicals can be pheromones (intraspecific) or allelochemicals (interspecific) plantprotection.pl. Allelochemicals, such as allomones, kairomones, and synomones, modify the behavior of individuals of a different species plantprotection.pl.

Studies on the chemical profiles of different biological sources, such as plant extracts or animal secretions, can reveal the presence of compounds like this compound mdpi.commdpi.com. For example, (Z)-7-hexadecene has been found in sorghum leaf extracts, and the chemical profile of plants can influence insect behavior, such as host plant preference mdpi.com. The presence and abundance of such compounds in plants can be affected by environmental factors like fertilization, potentially impacting plant-insect interactions mdpi.com.

Furthermore, hydrocarbons, including those found in insect cuticles, can play roles in chemical communication, including nestmate recognition and potentially influencing interactions with predators or parasitoids ekb.egresearchgate.net. While the direct role of this compound in these specific interspecies interactions requires targeted investigation, the presence of similar hydrocarbon structures in the chemical landscape suggests potential, albeit less defined, ecological roles beyond its established function as a pheromone in certain species.

The study of such chemical cues contributes to understanding how organisms navigate their environment, locate resources, find mates, and interact with other species within their ecosystem wur.nlresearchgate.net.

Applications and Advanced Chemical Transformations of 7 Hexadecene

Role in Advanced Materials Synthesis

The incorporation of long-chain alkenes like 7-hexadecene into polymer structures can impart specific properties to the resulting materials. The double bond provides a site for polymerization and further functionalization.

Precursors for Polymer and Copolymer Synthesis via Olefin Metathesis Polymerization

Olefin metathesis polymerization (OMP), including ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET) polymerization, is a powerful tool for synthesizing polymers with precisely controlled structures. caltech.edu While much of the research in OMP focuses on cyclic olefins or alpha-olefins, internal olefins like this compound can also be relevant, particularly in cross-metathesis reactions or as components in more complex monomer designs. Research has explored the metathesis of linear alpha-olefins, including 1-hexadecene, demonstrating the influence of chain length on reaction rates with certain catalysts. nih.govacs.org Although the provided search results primarily discuss the polymerization of alpha-hexadecene (1-hexadecene) fishersci.sefishersci.canih.govrsc.orgmdpi.com, the principles of olefin metathesis apply to internal alkenes like this compound as well, suggesting its potential as a monomer or co-monomer in such polymerization strategies, especially for introducing specific chain lengths or functionalities into polymer backbones. The double bond in this compound can participate in metathesis reactions to form longer hydrocarbon chains or cyclic structures, depending on the reaction conditions and co-reactants.

Synthesis of Functionalized Macromolecules and Long-Chain Alpha,Omega-Telechelic Compounds

Functionalized macromolecules and telechelic polymers, which possess reactive end-groups, are crucial for creating materials with tailored properties and for building more complex polymer architectures. Long-chain alkenes can be utilized in the synthesis of such compounds. For instance, the direct synthesis of hydroxyl-terminated alpha,omega-telechelic molecules has been reported using this compound-1,16-diol as a chain transfer agent in ROMP. nih.govacs.org Hydrogenation of the resulting unsaturated telechelic molecules yields saturated polyethylene-like segments that can serve as monomers for polycondensation reactions to create recyclable polymers. nih.govacs.org This highlights the utility of hexadecene derivatives in constructing well-defined polymer chains with specific end functionalities.

Intermediate in Fine Chemical Production

This compound serves as an intermediate in the synthesis of various fine chemicals, leveraging its alkene functionality for targeted modifications and transformations. ontosight.ailookchem.com

Derivatization for Specialty Chemicals, such as Fragrances and Surfactants

The double bond in this compound provides a reactive site for derivatization reactions leading to specialty chemicals. It can be converted into surfactants, which are used in personal care products. ontosight.ai Additionally, this compound is mentioned as a precursor for the synthesis of fragrances and flavorings. ontosight.ai While the specific reactions for converting this compound into particular fragrances or surfactants are not detailed in the provided results, the presence of the internal alkene allows for reactions such as epoxidation nitrochemie.com, hydration, halogenation, or functionalization through oxidation or reductive cleavage, which can introduce polar groups or alter the carbon skeleton to produce compounds with desired properties for these applications.

Synthesis of Unique Functionalized Hexadecene Derivatives

Beyond fragrances and surfactants, this compound can be transformed into a variety of other functionalized derivatives. The double bond can undergo reactions to introduce different functional groups along the hydrocarbon chain or at the terminal positions if combined with reactions that cleave the double bond. Examples of hexadecene derivatives mentioned in the search results include hexadecene-1-oxide (an epoxide) nitrochemie.com and this compound-1,16-diol nih.govacs.org. The synthesis of functionalized aliphatic derivatives from saturated hydrocarbons, which could potentially include hexadecane (B31444) (the saturated analog of hexadecene), has also been explored through selective functionalization techniques. europa.eu The versatility of alkene chemistry allows for a wide range of transformations, including epoxidation, dihydroxylation, ozonolysis, and hydroformylation, which can lead to aldehydes, alcohols, carboxylic acids, or other oxygen-containing functionalities, as well as halogenation or amination reactions to introduce heteroatoms.

Concluding Perspectives and Future Research Avenues

Emerging Methodologies and Innovative Research Directions for 7-Hexadecene Chemistry

The field of this compound chemistry is moving beyond basic characterization towards sophisticated synthetic applications and methodologies. These emerging research avenues promise to unlock new functionalities and sustainable chemical pathways.

One of the most innovative research directions is the use of this compound derivatives in controlled polymerization techniques. acs.org Specifically, this compound-1,16-diol has been successfully employed as a chain transfer agent (CTA) in ring-opening metathesis polymerization (ROMP). acs.org This methodology allows for the precise synthesis of hydroxyl-terminated α,ω-telechelic molecules, which are valuable precursors for creating advanced polymers like polyurethanes and polyesters with tailored properties. acs.org This approach represents a significant step towards producing polyethylene-type materials that are designed for deconstruction and recycling, addressing major challenges in sustainable chemistry. acs.org

Furthermore, the discovery of (Z)-7-hexadecene as a pheromone has spurred research into more efficient and stereoselective synthetic methods. researchgate.netnih.gov While straightforward syntheses from precursors like palmitoleic acid have been demonstrated, future work will likely focus on developing novel catalytic methods, such as advanced olefin metathesis or C-C coupling reactions, to improve yield, purity, and cost-effectiveness for potential commercial applications in pest management. researchgate.netillinois.edu

There is also growing interest in using long-chain alkenes like this compound as model substrates to investigate complex reaction mechanisms. nih.gov For instance, studies on the thermolysis and cycloaddition reactions of related complex alkenes provide a framework for exploring the pericyclic reaction pathways available to this compound and its derivatives. nih.gov Such fundamental mechanistic studies are crucial for designing new synthetic transformations and understanding reactivity in complex chemical environments.

Prospects for Novel Compound Development and Mechanistic Discoveries Involving this compound

The unique characteristics of this compound open up exciting prospects for the development of novel compounds and for groundbreaking mechanistic discoveries in both chemistry and biology.

The development of new materials is a primary focus. The use of this compound-based telechelic polymers is a promising route to new plastics with built-in recyclability. acs.org By incorporating the double bond of this compound into a polymer backbone, researchers can create predetermined breaking points, facilitating chemical recycling processes that are not possible with conventional saturated polyolefins. acs.org This could lead to a new class of sustainable materials with properties comparable to traditional plastics.

In the realm of agrochemicals, the identification of (Z)-7-hexadecene as the aggregation-sex pheromone of the South American cerambycid beetle, Susuacanga octoguttata, is a significant finding. researchgate.netnih.govillinois.edu This discovery paves the way for the development of species-specific and environmentally benign pest management strategies. illinois.edu Future research will likely involve the synthesis and field-testing of this compound analogues to optimize attractiveness and selectivity, and to understand the structure-activity relationship of this new class of cerambycid pheromones. illinois.educhemicalbook.com The potential for (Z)-7-hexadecene to act as a synergist with other compounds is also an area for investigation. illinois.edu

Moreover, preliminary research suggests that this compound and related long-chain alkenes possess inherent biological activities, including antimicrobial and insecticidal properties. ontosight.ainih.gov This opens a pathway for the discovery and development of new bioactive compounds. By using the this compound scaffold as a starting point, medicinal chemists could synthesize and screen libraries of derivatives to identify novel therapeutic or crop protection agents.

From a mechanistic standpoint, this compound provides a valuable tool for exploring the biochemical pathways of pheromone biosynthesis and perception in insects. researchgate.net Unraveling how S. octoguttata produces a specific hydrocarbon pheromone, a structure unprecedented in this beetle family, could reveal novel enzymatic processes. nih.govillinois.edu Investigating the insect's olfactory response at a molecular level could lead to new insights into chemoreception and inform the design of more effective attractants.

Interactive Data Table: Research Findings on this compound

| Research Area | Key Finding | Compound Variant | Implication / Future Direction |

| Polymer Chemistry | Serves as a precursor to this compound-1,16-diol, a chain transfer agent for precise polymer synthesis via ROMP. acs.org | This compound-1,16-diol | Development of recyclable, polyethylene-like materials with tailored properties. acs.org |

| Chemical Ecology | Identified as a male-produced aggregation-sex pheromone attractive to both sexes of the beetle Susuacanga octoguttata. researchgate.netnih.govillinois.edu | (Z)-7-Hexadecene | Creation of species-specific, environmentally friendly pest control lures and traps. illinois.edu |

| Bioactivity | Identified in endophytic bacteria and possesses potential antimicrobial and insecticidal activity. ontosight.ainih.gov | This compound, (Z)- | A scaffold for developing new bioactive compounds for pharmaceutical or agricultural use. nih.gov |

| Organic Synthesis | Can be synthesized in three straightforward steps from palmitoleic acid. researchgate.netillinois.edu | (Z)-7-Hexadecene | Basis for developing more advanced, stereoselective catalytic methods for pheromone production. researchgate.net |

| Mechanistic Studies | The insect-produced pheromone's double bond geometry was confirmed as (Z) via epoxidation followed by GC-MS analysis. illinois.edu | (Z)-7-Hexadecene | Provides a model for studying pheromone biosynthesis pathways and structure-activity relationships. illinois.edu |

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying 7-hexadecene in biological or environmental samples?

- Answer : Gas chromatography/mass spectrometry (GC/MS) is the primary method for identifying this compound due to its high sensitivity for alkenes. For instance, in S. mahagoni leaf extracts, GC/MS resolved this compound (14.41% of total extract) alongside other alkenes using a methanolic extraction protocol . Parameters like column type (e.g., polar vs. non-polar), temperature gradients, and ionization modes must be optimized to distinguish this compound from isomers such as 5-hexadecene . Quantification requires calibration with certified standards and internal controls to address matrix effects in environmental samples .

Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?

- Answer : Detailed procedural documentation is critical. For example, synthesis via allylic hydrogen abstraction from 6-hexadecene should specify reaction conditions (temperature, catalysts, and H-donor sources) to minimize side products like 5-hexadecene . For isolation from natural sources, protocols must include extraction solvents, centrifugation speeds, and purification steps (e.g., column chromatography) as demonstrated in plant extract studies . Adhere to journal guidelines for experimental sections, such as listing reagent purity and instrument specifications .

Q. What literature review strategies are recommended for studying this compound’s properties?

- Answer : Prioritize peer-reviewed articles using databases like SciFinder or PubMed with keywords such as "this compound isomerization," "alkene detection," and "environmental alkenes." Cross-reference synthesis pathways, spectroscopic data (e.g., NMR/IR peaks), and chromatographic retention indices. For example, isomerization mechanisms from 6-hexadecene are well-documented in hydrocarbon pyrolysis studies .

Advanced Research Questions

Q. How do reaction conditions influence the isomer distribution of hexadecene derivatives, including this compound?

- Answer : Isomer ratios depend on thermodynamic stability and kinetic control. In pyrolysis studies, this compound forms via allylic H-abstraction at the 8-position of 6-hexadecene, followed by radical recombination. Higher temperatures favor thermodynamically stable isomers, while shorter reaction times may retain kinetically favored products. Computational modeling (e.g., DFT) can predict activation barriers for competing pathways . Experimental validation requires GC/MS with isomer-selective columns and spiking experiments .

Q. What strategies resolve contradictions in reported concentrations of this compound across studies?

- Answer : Discrepancies often arise from methodological differences. For example, this compound levels in S. mahagoni (14.41%) vs. firefighting foam (320 μg/L) reflect variations in extraction efficiency and sample matrices. To reconcile

- Standardize protocols (e.g., EPA Method 8270 for environmental samples).

- Use isotopic labeling or matrix-matched calibration curves.

- Perform inter-laboratory comparisons to assess reproducibility .

Q. How can degradation pathways of this compound be experimentally validated in environmental systems?

- Answer : Employ controlled microcosm studies with LC/HRMS or stable isotope probing (SIP) to track biodegradation. For abiotic degradation, simulate UV exposure or oxidative conditions (e.g., Fenton reactions) and monitor intermediates via tandem MS. Compare results with computational predictions of bond dissociation energies and reaction intermediates .

Q. What advanced statistical methods are suitable for analyzing this compound’s structure-activity relationships (SAR)?

- Answer : Multivariate analysis (e.g., PCA or PLS regression) can correlate this compound’s physicochemical properties (e.g., logP, vapor pressure) with biological or environmental activity. For instance, SAR models for alkene toxicity in aquatic systems might integrate GC/MS data, QSAR databases, and ecological risk assessments .

Methodological Best Practices

- Data Presentation : Tabulate retention times, mass spectra, and isomer percentages (e.g., as in ). For synthesis, include NMR/IR data and purity assays.

- Ethical Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental parameters and depositing raw data in repositories .

- Conflict Resolution : Use meta-analysis frameworks to assess heterogeneity in published data, emphasizing methodological transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.